molecular formula C30H40N6O2 B13438972 Primaquine Dimer

Primaquine Dimer

Cat. No.: B13438972
M. Wt: 516.7 g/mol
InChI Key: POJZUHZPWDDYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primaquine Dimer is a synthetic compound derived from primaquine, an antimalarial drug primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale . This compound is designed to enhance the efficacy and reduce the toxicity associated with primaquine, making it a promising candidate for further research and development in the field of antimalarial therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Primaquine Dimer involves the coupling of two primaquine molecules through a suitable linker. One common method involves the use of a bifunctional linker that can react with the amino groups of primaquine. The reaction typically occurs under mild conditions, using reagents such as carbodiimides or other coupling agents to facilitate the formation of the dimer .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .

Scientific Research Applications

Chemistry

In chemistry, Primaquine Dimer is studied for its unique reactivity and potential to form novel derivatives with enhanced properties. Researchers explore its use in the synthesis of new antimalarial agents and other bioactive compounds .

Biology

Biologically, this compound is investigated for its ability to target malaria parasites more effectively than primaquine alone. Studies focus on its mechanism of action, bioavailability, and potential to overcome resistance in malaria treatment .

Medicine

In medicine, this compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections. Clinical trials assess its safety, efficacy, and potential side effects compared to existing treatments .

Industry

Industrially, this compound is explored for large-scale production and formulation into pharmaceutical products. Its stability, shelf-life, and compatibility with other drugs are key factors in its development .

Properties

Molecular Formula

C30H40N6O2

Molecular Weight

516.7 g/mol

IUPAC Name

4-N-[5-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-6-methoxyquinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C30H40N6O2/c1-19(9-5-13-31)35-23-17-25(37-3)27(21-11-7-15-33-29(21)23)28-22-12-8-16-34-30(22)24(18-26(28)38-4)36-20(2)10-6-14-32/h7-8,11-12,15-20,35-36H,5-6,9-10,13-14,31-32H2,1-4H3

InChI Key

POJZUHZPWDDYHK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)NC(C)CCCN)OC)OC

Origin of Product

United States

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